molecular formula C12H9ClN2O2 B6388018 2-AMINO-5-(2-CHLOROPHENYL)NICOTINIC ACID CAS No. 1258614-74-2

2-AMINO-5-(2-CHLOROPHENYL)NICOTINIC ACID

Cat. No.: B6388018
CAS No.: 1258614-74-2
M. Wt: 248.66 g/mol
InChI Key: NQXZIQVGVJDSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-chlorophenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a 2-amino group on the pyridine ring and a 2-chlorophenyl substituent at the 5-position. This compound belongs to the broader class of aminonicotinic acids, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

IUPAC Name

2-amino-5-(2-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(14)15-6-7/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZIQVGVJDSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687292
Record name 2-Amino-5-(2-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258614-74-2
Record name 2-Amino-5-(2-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

  • Intermediate Formation : The reaction initiates with Knoevenagel condensation between 2 and 3a/b , forming acyclic adduct 4 .

  • Cyclization Pathways :

    • In the presence of ammonium ions (from the reaction medium), 4 undergoes cyclization to pyranimine intermediate 5 , which rearranges to acyclic amide 7 before final aromatization to 8 .

    • Competing pathways leading to pyridazinones (10 ) are suppressed when electron-withdrawing groups (e.g., Cl) stabilize the nicotinic acid pathway.

Table 1: Key Reaction Parameters for Cyclocondensation

ParameterOptimal ConditionsImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility of intermediates
Temperature80°C, refluxAccelerates cyclization
BaseAmmonium acetate (2 equiv)Facilitates NH3 release for aromatization
Reaction Time6–8 hoursBalances completion vs. side reactions

X-ray crystallography confirms the planar structure of 8 , with bond lengths (e.g., N1–C6: 1.312 Å) and angles (e.g., N1–N2–C13: 126.04°) consistent with aromatic stabilization.

Chalcone-Based Synthesis via Michael Addition

An alternative two-step protocol adapts methodologies from 2-amino-4,6-diphenylnicotinonitrile synthesis:

Step 1: Chalcone Formation

  • Reactants : 2-Chlorobenzaldehyde and propanal undergo Claisen-Schmidt condensation under NaOH/EtOH to form chalcone 9 .

  • Yield : ~75% after recrystallization (hexane/EtOAc).

Step 2: Cyclization to Nicotinic Acid

  • Conditions : Chalcone 9 reacts with malononitrile and ammonium acetate in refluxing acetic acid.

  • Modification : Hydrolysis of the nitrile group (H2SO4/H2O, 100°C, 4 h) converts the intermediate to the carboxylic acid.

Table 2: Comparative Analysis of Cyclization Methods

MethodAdvantagesLimitations
CyclocondensationHigh regioselectivity (≥90%)Requires electron-withdrawing substituents
Chalcone routeModular substrate variationAdditional hydrolysis step needed

Catalytic Cross-Coupling Strategies

Patent literature describes Suzuki-Miyaura coupling for introducing aryl groups to nicotinic acid scaffolds:

Boronic Acid Coupling

  • Substrates : 5-Bromonicotinic acid reacts with 2-chlorophenylboronic acid under Pd(PPh3)4 catalysis.

  • Conditions : K2CO3, DME/H2O (3:1), 90°C, 12 h.

  • Post-Functionalization : The resulting 5-(2-chlorophenyl)nicotinic acid undergoes nitration followed by reduction (H2/Pd-C) to install the amino group.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, H-4), 8.15 (d, J = 7.8 Hz, 1H, H-6), 7.62–7.55 (m, 4H, Ar-H), 6.24 (s, 2H, NH2).

  • IR : 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).

X-Ray Crystallography

  • Unit Cell : Monoclinic, P21/c

  • Key Interactions : π-π stacking between pyridine rings (3.45 Å) and N–H···O hydrogen bonds (2.89 Å).

Industrial-Scale Considerations

Solvent-Free Synthesis

Adapting solvent-free conditions from related nicotinonitrile syntheses could reduce environmental impact:

  • Procedure : Mechanochemical grinding of 2-chlorobenzaldehyde, cyanoacetamide, and NH4OAc in a ball mill (30 Hz, 2 h).

  • Yield : Preliminary trials suggest ~65% conversion, requiring optimization for carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-chlorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that derivatives of nicotinic acid exhibit promising anticancer properties. For instance, compounds similar to 2-amino-5-(2-chlorophenyl)nicotinic acid have been tested against various cancer cell lines, demonstrating significant inhibitory effects. In a study involving substituted nicotinonitriles, compounds showed notable activity against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Properties:
The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound possess strong antibacterial activities, especially against Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity, suggesting potential use in treating bacterial infections .

Biological Activities

Anti-inflammatory and Antioxidant Effects:
Research suggests that nicotinic acid derivatives can exhibit anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for chronic inflammatory diseases and conditions associated with oxidative stress. The mechanisms often involve the modulation of inflammatory pathways and scavenging of free radicals .

Neuroprotective Effects:
Some studies have explored the neuroprotective potential of nicotinic acid derivatives. Compounds have been investigated for their ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivative Development

Synthetic Approaches:
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. Researchers have developed various synthetic routes that yield high purity and yield, which is essential for further biological testing .

Structural Modifications:
Modifying the structure of this compound can enhance its biological activity. For example, introducing different substituents on the aromatic ring or altering the nitrogen position can lead to compounds with improved potency against specific targets in cancer therapy or antimicrobial activity .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityCompounds showed significant inhibitory effects on MCF-7 and NCI-H460 cell lines comparable to Doxorubicin.
Antimicrobial PropertiesStrong activity against Bacillus subtilis with low MIC values indicating potential as an antibacterial agent.
Neuroprotective EffectsDemonstrated ability to protect neuronal cells from oxidative damage, suggesting therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. The amino and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aminonicotinic Acid Isomers

The positional isomerism of the amino group on the pyridine ring significantly influences physicochemical properties. lists isomers such as 2-aminonicotinic acid (mp 295–297°C), 4-aminonicotinic acid, and 5-aminonicotinic acid. Key comparisons include:

Property 2-Amino-5-(2-chlorophenyl)nicotinic acid 2-Aminonicotinic acid 4-Aminonicotinic acid 5-Aminonicotinic acid
Molecular Formula C₁₂H₉ClN₂O₂ C₆H₆N₂O₂ C₆H₆N₂O₂ C₆H₆N₂O₂
Melting Point (°C) Not reported in evidence 295–297 Not reported Not reported
Substituent Position 5-(2-chlorophenyl) None None None

Key Findings :

  • The addition of the 2-chlorophenyl group in the target compound likely increases molecular weight and alters solubility compared to unsubstituted isomers.

Phosphonic Acid Analogs

describes a structurally related phosphonic acid derivative: 2-Amino-5-[4-(3-benzyloxyphenyl)-2-chlorophenyl]-2-methyl-pentyl phosphonic acid monoester.

Property This compound Phosphonic Acid Analog
Core Functional Group Nicotinic acid (carboxylic acid) Phosphonic acid
Biological Activity Not reported S1P receptor modulation
Side Effects Not reported Reduced side effects

Key Findings :

  • The phosphonic acid analog exhibits S1P receptor modulation with reduced side effects, suggesting that the nicotinic acid version may have distinct pharmacological profiles due to differences in electronic and steric properties .

Boronic Acid Derivatives

highlights [2-amino-5-(trifluoromethyl)phenyl]boronic acid, which shares a similar substitution pattern (2-amino group and 5-position substituent) but differs in the functional group.

Property This compound Boronic Acid Analog
Functional Group Carboxylic acid Boronic acid
Key Substituent 2-Chlorophenyl Trifluoromethyl
Reactivity Acidic, hydrogen bonding Suzuki coupling, transient interactions

Key Findings :

  • The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in nicotinic acid derivatives.

Research Implications and Gaps

  • Synthetic Utility : The boronic acid analog’s reactivity () contrasts with the target compound’s carboxylic acid functionality, highlighting divergent applications in synthesis and drug design.

Biological Activity

2-Amino-5-(2-chlorophenyl)nicotinic acid (CAS No. 1258614-74-2) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to the 5-position of the nicotinic acid framework, which may influence its biological activity through various interactions with molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to have high inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ampicillin, suggesting a promising role as an antimicrobial agent .

Bacterial Strain MIC (μg/mL) Comparison with Ampicillin
Staphylococcus aureus12.5Equivalent
Bacillus subtilis12.5Comparable

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The IC50 values ranged from 1.81 μM to 6.93 μM, indicating potent cytotoxic effects that surpass those of traditional chemotherapeutics like Doxorubicin .

Cell Line IC50 (μM) Control (Doxorubicin IC50)
MDA-MB-2311.813.18
MCF-72.854.17

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, leading to reduced viability.
  • Receptor Modulation : It has shown potential as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders and could be targeted for therapeutic effects .
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to its cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of nicotinic acid, including the chlorophenyl variant, exhibited strong antibacterial activity against resistant strains .
  • Cancer Cell Proliferation : Research highlighted in Molecules indicated that the compound's structure allows it to effectively target cancer cells, showing promise as a lead compound in anticancer drug development .
  • Mechanistic Insights : Investigations into nAChRs revealed that compounds similar to this compound can selectively potentiate certain nAChR isoforms, suggesting a nuanced mechanism that could be exploited in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-(2-chlorophenyl)nicotinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling may introduce the 2-chlorophenyl group to the nicotinic acid scaffold. Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity (DMF or THF), and temperature (80–120°C). Reaction progress should be monitored via TLC (solvent system: n-butanol/acetic acid/water 12:3:5) and confirmed by HPLC .
  • Key Data : Typical yields range from 45–70% for Pd-catalyzed reactions; impurities can be reduced via recrystallization (mp 261–263°C as a reference for analogous compounds) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton splitting patterns for the 2-chlorophenyl group).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂ stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺.
    • Advanced Tip : Compare computational (DFT) predictions of electronic structure with experimental data to validate assignments .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria) or anticancer potential via MTT assays (e.g., breast cancer cell lines like EMT6). Use concentrations ranging from 1–100 µM, referencing similar chlorophenyl derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement and ORTEP-3 for visualization . For example, discrepancies in NH₂ group orientation (predicted vs. observed) can be resolved by analyzing torsion angles and hydrogen-bonding networks in the crystal lattice.
  • Case Study : A 2020 study on analogous nicotinic acid derivatives showed that SCXRD corrected DFT-predicted bond angles by up to 5° .

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric purity validated?

  • Methodological Answer : Racemization risks increase under acidic/high-temperature conditions. Use chiral auxiliaries or low-temperature (<60°C) reactions. Validate purity via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. For example, a 2023 study achieved >98% enantiomeric excess using L-proline as a catalyst .

Q. How do solvent effects influence the compound’s solvatochromic properties, and what implications does this have for fluorescence-based applications?

  • Methodological Answer : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., cyclohexane vs. ethanol). Correlate Stokes shifts with Reichardt’s ET(30) polarity scale. For instance, a 2005 study on benzoxazole-alanine derivatives found a 40 nm redshift in polar solvents, suggesting potential as a polarity-sensitive probe .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For example, a 2021 study identified hydrolysis of the chlorophenyl group as a major degradation pathway, necessitating formulation with antioxidants like ascorbic acid .

Q. What computational tools reconcile discrepancies between predicted and observed pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding to plasma proteins (e.g., albumin) and PAMPA assays for permeability. A 2022 study combined QSPR models with in vitro data to correct logP predictions by 0.5 units .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.